![molecular formula C24H24N2O4S B6565458 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide CAS No. 946211-76-3](/img/structure/B6565458.png)

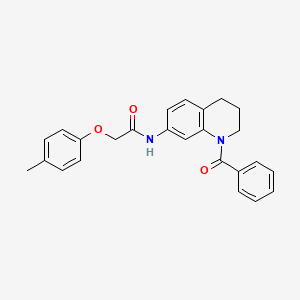

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide is a compound that has been studied for its antimicrobial properties . It’s a derivative of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ), which has been described as an active agent against gram-positive and gram-negative pathogens .

Scientific Research Applications

Antibacterial Activity

The compound has shown promising results in the field of antibacterial activity . Two N-benzenesulfonyl (BS) derivatives of 1,2,3,4-tetrahydroquinoline (THQ) were designed, prepared, and screened for antibacterial activity . Both showed bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus(MRSA) ATCC 43300 .

Reactive Species Generation

The compound has been studied for its ability to generate reactive species . An increase of reactive oxygen species (ROS) in strains treated with BS-THQ with respect to the control was detected when fluorescent microscopy and spectrophotometric techniques were used .

Anticancer Activity

The compound has been studied for its potential as an anticancer agent . The study described the synthesis of new aryl thiazolone–benzenesulfonylamides as well as their carbonic anhydrase IX inhibitory effect . All the designed derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (as MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .

Antimicrobial Agents

The compound has been studied for its potential as an antimicrobial agent . The study described the design and synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold . The designed derivatives were evaluated for their antimicrobial activity .

Mechanism of Action

Target of Action

The primary targets of this compound are bacterial cells, specifically Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . The compound has been shown to have bactericidal activity against these strains .

Mode of Action

The compound interacts with its bacterial targets by inducing an increase in reactive oxygen species (ROS) . This increase in ROS is believed to be a key factor in the compound’s bactericidal activity .

Biochemical Pathways

The increase in ros suggests that the compound may interfere with bacterial oxidative stress responses

Result of Action

The compound’s action results in bactericidal activity against S. aureus and MRSA . Transmission electron microscopy has revealed a disturbed membrane architecture in these bacterial strains following treatment with the compound . This suggests that the compound may exert its bactericidal effects by disrupting bacterial cell membranes .

Future Directions

properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-18-9-12-21(13-10-18)30-17-24(27)25-20-11-14-23-19(16-20)6-5-15-26(23)31(28,29)22-7-3-2-4-8-22/h2-4,7-14,16H,5-6,15,17H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXBEJRUQCXWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methoxy-2,4-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565381.png)

![4-methoxy-3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565393.png)

![3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565397.png)

![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzenesulfonamide](/img/structure/B6565402.png)

![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B6565407.png)

![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B6565413.png)

![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B6565425.png)

![7,8-dimethoxy-2-[(4-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6565428.png)

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6565443.png)